2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure combining a benzonitrile moiety with a pyrrolo[2,3-c]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and pyrrole.
Amination Reaction:
Coupling with Benzonitrile: The final step involves coupling the aminated pyrrolo[2,3-c]pyridine with a benzonitrile derivative, typically using a coupling reagent like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced nitrile derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological pathways.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and other diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyridine ring system but differ in the position of the nitrogen atom.
Benzonitrile Derivatives: Compounds with variations in the substituents on the benzonitrile moiety.
Uniqueness
2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile is unique due to its specific combination of the pyrrolo[2,3-c]pyridine ring with a benzonitrile moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
918340-67-7 |
---|---|
Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-hydroxy-4-(1H-pyrrolo[2,3-c]pyridin-7-ylamino)benzonitrile |
InChI |
InChI=1S/C14H10N4O/c15-8-10-1-2-11(7-12(10)19)18-14-13-9(3-5-16-13)4-6-17-14/h1-7,16,19H,(H,17,18) |
InChI Key |
RAZIKQLLMZJDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=CC3=C2NC=C3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.